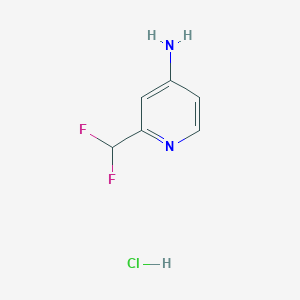

2-(Difluoromethyl)pyridin-4-amine hydrochloride

Description

Properties

IUPAC Name |

2-(difluoromethyl)pyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-6(8)5-3-4(9)1-2-10-5;/h1-3,6H,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVRODJMDEVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS No. 1890194-45-2), a pivotal building block in modern medicinal chemistry. The strategic incorporation of the difluoromethyl (CHF₂) group onto the pyridine scaffold significantly influences the physicochemical and pharmacological properties of derivative compounds, making it a valuable moiety for drug discovery. This document details a robust synthetic pathway, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for comprehensive structural verification and purity assessment. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

Introduction: The Strategic Value of the Difluoromethyl-Pyridine Scaffold

In the landscape of pharmaceutical discovery, fluorinated heterocyclic compounds have become indispensable tools for medicinal chemists. The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, pKa, and binding affinity to biological targets[1]. The difluoromethyl (CHF₂) group, in particular, serves as a unique bioisosteric replacement for hydroxyl, thiol, or N-oxide functional groups, offering a stable, lipophilic alternative that can enhance cell membrane permeability and resist metabolic oxidation[2].

The pyridine ring is a privileged scaffold, present in numerous approved drugs. When combined, the 2-(difluoromethyl)pyridin-4-amine structure offers a versatile platform for generating novel drug candidates. The amine handle at the 4-position provides a convenient point for further chemical elaboration, enabling its incorporation into a diverse range of molecular architectures targeting diseases from cancer to infectious agents[3]. This guide provides the essential technical knowledge for the reliable synthesis and rigorous characterization of its hydrochloride salt, ensuring high-purity material for downstream applications.

Synthesis Methodology

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The presented route focuses on the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring, followed by the installation of the amine functionality and final salt formation. This approach is designed for scalability and reproducibility.

Proposed Synthetic Pathway

The synthesis begins with a commercially available pyridine derivative, proceeds through a nitration and subsequent reduction to install the amine, and concludes with the formation of the stable hydrochloride salt.

Caption: Proposed synthetic route for 2-(Difluoromethyl)pyridin-4-amine HCl.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Nitration of 2-(Difluoromethyl)pyridine

-

Rationale: This step introduces a nitro group at the 4-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group directs the nitration primarily to the C4 position under strongly acidic conditions.

-

Procedure:

-

To a cooled (0-5 °C) flask containing concentrated sulfuric acid (H₂SO₄, 5 equivalents), slowly add 2-(difluoromethyl)pyridine (1.0 eq.). Maintain the internal temperature below 10 °C.

-

Once the addition is complete, add fuming nitric acid (HNO₃, 1.5 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(difluoromethyl)-4-nitropyridine. This intermediate may be used in the next step without further purification if purity is sufficient.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, while metal-acid systems like iron in the presence of an ammonium salt offer a cost-effective alternative[4].

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the 2-(difluoromethyl)-4-nitropyridine (1.0 eq.) from the previous step in methanol or ethanol.

-

Add 5-10 mol% of Palladium on carbon (10% Pd/C) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi (or as appropriate for the equipment)[4].

-

Stir the mixture vigorously at room temperature for 3-5 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethyl)pyridin-4-amine free base.

-

Step 3: Hydrochloride Salt Formation

-

Rationale: The hydrochloride salt is typically a stable, crystalline solid with improved handling properties compared to the free base. Formation is achieved by treating the free base with hydrochloric acid in an anhydrous organic solvent.

-

Procedure:

-

Dissolve the crude 2-(difluoromethyl)pyridin-4-amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

To this solution, add a 2 M solution of hydrogen chloride (HCl) in diethyl ether or 1,4-dioxane dropwise with stirring.

-

A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Characterization of the Final Compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is employed for a self-validating system of analysis.

Caption: Workflow for the analytical characterization of the final product.

Data Presentation: Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the pyridine ring, a triplet for the -CHF₂ proton (due to coupling with two fluorine atoms), and a broad singlet for the amine/ammonium protons. |

| ¹⁹F NMR | Chemical Shift (δ) | A doublet for the two equivalent fluorine atoms (due to coupling with the single proton in the -CHF₂ group). |

| ¹³C NMR | Chemical Shift (δ) | Distinct signals for each carbon atom in the pyridine ring and a triplet for the -CHF₂ carbon (due to C-F coupling). |

| HRMS (ESI+) | m/z | Expected to show the molecular ion peak for the free base (C₆H₆F₂N₂) at [M+H]⁺ ≈ 145.0571. |

| HPLC | Purity | >95% (typical target), determined by peak area percentage at a suitable UV wavelength (e.g., 254 nm). |

| Melting Point | Range | A sharp melting point range is indicative of high purity. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching (amine salt), aromatic C-H, C=N/C=C bonds, and strong C-F stretching. |

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's carbon-hydrogen-fluorine framework.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire a ¹H NMR spectrum. Expected signals include aromatic protons between 7.0-8.5 ppm and a characteristic triplet for the CHF₂ proton around 6.8-7.5 ppm with a J-coupling of approximately 55-60 Hz[5][6].

-

Acquire a ¹⁹F NMR spectrum. A single doublet is expected, confirming the presence of the CHF₂ group.

-

Acquire a ¹³C NMR spectrum. A triplet for the difluoromethyl carbon is expected due to one-bond C-F coupling.

-

Data should be reported as follows: chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet), coupling constant (J) in Hz, and integration[7].

-

2. High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides an exact mass measurement, which confirms the elemental composition of the molecule.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode. The observed mass for the [M+H]⁺ ion of the free base should be within 5 ppm of the calculated theoretical mass.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the standard method for determining the purity of a compound by separating it from any impurities or starting materials.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient system is often effective. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and/or 280 nm.

-

Analysis: Purity is calculated based on the relative area of the main peak.

-

Applications and Significance in Drug Discovery

This compound is not an end-product but a critical starting material. The primary amine at the 4-position is a versatile functional handle that can participate in a wide array of chemical reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Buchwald-Hartwig or Ullmann coupling: Formation of C-N bonds with aryl halides.

-

Formation of ureas and thioureas.

These transformations allow for the facile incorporation of the difluoromethyl-pyridine scaffold into larger, more complex molecules, enabling the exploration of vast chemical space in the search for novel therapeutics. The properties conferred by the CHF₂ group—such as increased metabolic stability and tuned lipophilicity—are highly desirable for optimizing lead compounds into viable drug candidates[8].

Conclusion

This guide has detailed a reliable synthetic route and a comprehensive characterization strategy for this compound. By understanding the rationale behind the experimental procedures and employing the described analytical techniques, researchers can confidently produce and validate this high-value chemical building block. Its strategic use promises to continue fueling innovation in medicinal chemistry and contribute to the development of next-generation therapeutics.

References

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]

-

This compound - CAS:1890194-45-2. Sunway Pharm Ltd. [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ACS Publications. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

-

Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]

-

Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Royal Society of Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 6. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. chinesechemsoc.org [chinesechemsoc.org]

A Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyridin-4-amine HCl

For Immediate Release to the Scientific Community

Foreword

The strategic incorporation of fluorine into bioactive molecules represents a powerful and widely adopted strategy in modern drug discovery. The unique stereoelectronic properties of the difluoromethyl group (–CHF₂) in particular can profoundly modulate a compound's metabolic stability, lipophilicity (logP), and target-binding affinity. As a key building block, 2-(Difluoromethyl)pyridin-4-amine Hydrochloride (HCl) has emerged as a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing an in-depth analysis of the core physicochemical properties of this compound, grounded in established analytical principles.

Molecular Identity and Core Attributes

2-(Difluoromethyl)pyridin-4-amine HCl is the hydrochloride salt of the parent aromatic amine. The salt form is typically utilized to improve the aqueous solubility and handling characteristics of the compound, which is crucial for both synthetic manipulation and pharmaceutical formulation. The core identity of the molecule is defined by the following attributes.

Table 1: Core Chemical Attributes

| Attribute | Value | Source(s) |

| Molecular Formula | C₆H₇ClF₂N₂ | [1] |

| Molecular Weight | 180.58 g/mol | [1] |

| CAS Number | 1890194-45-2 | [1][2] |

| Canonical SMILES | C1=CN=C(C=C1N)C(F)F.Cl | |

| InChI Key | Not readily available in public databases |

Key Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) or its key intermediates is a critical determinant of its ultimate biopharmaceutical behavior, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Melting Point

The melting point is a fundamental property indicating the purity and thermal stability of a crystalline solid. For 2-(Difluoromethyl)pyridin-4-amine HCl, a defined melting range suggests a stable crystalline lattice. While experimental values can vary slightly between suppliers due to differences in crystalline form or purity, a representative range is available.

-

Reported Melting Point: Data not consistently available across public domains; requires experimental determination for specific batches.

Solubility

Solubility is a paramount consideration for drug delivery and biological testing. As a hydrochloride salt, 2-(Difluoromethyl)pyridin-4-amine HCl is engineered for enhanced solubility in aqueous media compared to its free base.

Table 2: Expected Solubility Profile

| Solvent | Expected Solubility | Rationale & Field Insights |

| Water | Soluble | The protonated pyridinium and ammonium species form strong ion-dipole interactions with water, a direct consequence of its salt form. |

| DMSO | Soluble | Dimethyl sulfoxide is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules, including salts. |

| Methanol / Ethanol | Soluble | Polar protic solvents that can effectively solvate the ionic and polar groups of the molecule. |

Causality Behind Experimental Choices: For in vitro biological assays, initial stock solutions are almost universally prepared in DMSO due to its high solvating power. For subsequent aqueous-based assays, the inherent water solubility of the HCl salt is advantageous, minimizing the risk of precipitation upon dilution.

Acidity (pKa)

The pKa values of a molecule dictate its ionization state at different physiological pH levels, which directly impacts membrane permeability and target engagement. 2-(Difluoromethyl)pyridin-4-amine has two primary basic centers: the endocyclic pyridine nitrogen and the exocyclic 4-amino group.

-

Pyridine Nitrogen: The pKa of unsubstituted pyridine is ~5.2. The strongly electron-withdrawing difluoromethyl group at the 2-position is expected to significantly decrease the basicity of the adjacent pyridine nitrogen, lowering its pKa.

-

4-Amino Group: The pKa of 4-aminopyridine is ~9.1. This is expected to be the more basic site and will be fully protonated in the hydrochloride salt form.

Understanding these pKa values is critical for designing purification strategies (e.g., acid-base extraction) and predicting the compound's behavior in buffered solutions and physiological environments.

Protocols for Analytical Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and integrity of the chemical matter. The following protocols are standard practice in the field.

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for unambiguous structure elucidation.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(Difluoromethyl)pyridin-4-amine HCl and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

-

Expected Signals: Look for distinct signals in the aromatic region corresponding to the pyridine ring protons, a signal for the amine protons (which may be broad or exchangeable), and a characteristic triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms.

-

-

¹⁹F NMR Acquisition:

-

Acquire a fluorine NMR spectrum.

-

Expected Signals: A single environment for the two fluorine atoms should result in a doublet, arising from coupling to the single proton on the same carbon.

-

-

Data Analysis: Confirm that the chemical shifts, integration values, and coupling patterns (J-coupling) are consistent with the proposed structure.

Diagram 1: NMR Characterization Workflow

Caption: Standard workflow for structural verification via NMR.

Molecular Weight Verification via Mass Spectrometry

Mass spectrometry (MS) provides precise mass information, confirming the molecular weight and elemental composition.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent, typically methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a "soft" ionization technique ideal for polar molecules, preventing fragmentation.

-

Data Acquisition: Infuse the sample directly or via an LC system into the ESI source operating in positive ion mode.

-

Data Analysis:

-

Search the resulting spectrum for the protonated molecular ion of the free base ([M+H]⁺).

-

Calculation: The expected mass for [C₆H₆F₂N₂ + H]⁺ is approximately 145.06.

-

High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a mass measurement with <5 ppm error.

-

Diagram 2: ESI-MS Verification Workflow

Sources

The Strategic Deployment of 2-(Difluoromethyl)pyridin-4-amine hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS Number: 1890194-45-2) has emerged as a pivotal building block, particularly in the design and synthesis of targeted therapies such as kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical applications in drug discovery. We will delve into the nuanced role of the difluoromethyl group as a bioisostere, explore its utility in constructing complex bioactive molecules, and provide practical insights for its application in the laboratory.

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive core for a wide range of biological targets. The introduction of fluorine-containing substituents, such as the difluoromethyl group, further enhances its utility. The difluoromethyl group, in particular, is of significant interest as it can act as a "lipophilic hydrogen bond donor," a unique property that allows it to serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups.[1] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and favorable alterations in pKa, all of which are critical parameters in drug development. This compound offers a readily available and reactive handle to introduce this valuable motif into novel drug candidates.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 1890194-45-2 | [2] |

| Molecular Formula | C₆H₇ClF₂N₂ | [2] |

| Molecular Weight | 180.58 g/mol | [2] |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | N/A |

| Storage | Inert atmosphere, 2-8°C | N/A |

Safety Information:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [cite: N/A]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from the synthesis of the 2-amino isomer and represents a hypothetical but chemically sound approach.[1]

Step 1: Synthesis of 4-Ethoxy-1,1-difluorobut-3-en-2-one

-

To a solution of ethyl vinyl ether in an appropriate solvent, add pyridine.

-

Cool the mixture and slowly add 2,2-difluoroacetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

Step 2: Synthesis of (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile

-

Prepare a solution of (cyanomethyl)lithium in situ by treating acetonitrile with n-butyllithium in THF at low temperature (-78 °C).

-

Slowly add a solution of 4-ethoxy-1,1-difluorobut-3-en-2-one to the (cyanomethyl)lithium suspension.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the nitrile intermediate.

Step 3: Synthesis of 4-(Difluoromethyl)pyridin-4-ol

-

Treat the nitrile intermediate with a strong acid (e.g., HBr in acetic acid) and heat to induce cyclization.

-

Upon completion, cool the reaction mixture and neutralize with a base to precipitate the pyridinol product.

-

Filter and dry the solid to obtain 4-(difluoromethyl)pyridin-4-ol.

Step 4: Synthesis of 4-Chloro-2-(difluoromethyl)pyridine

-

Treat 4-(difluoromethyl)pyridin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to drive the conversion.

-

Carefully quench the reaction with ice water and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Step 5: Synthesis of 2-(Difluoromethyl)pyridin-4-amine

-

Perform a Buchwald-Hartwig amination on 4-chloro-2-(difluoromethyl)pyridine. A common ammonia equivalent for this reaction is benzophenone imine, used in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Following the coupling reaction, the resulting imine is hydrolyzed with a mild acid to yield the desired 4-aminopyridine.

Step 6: Formation of the Hydrochloride Salt

-

Dissolve the free base, 2-(difluoromethyl)pyridin-4-amine, in a suitable solvent such as diethyl ether or isopropanol.

-

Add a solution of hydrogen chloride in the same solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable building block for the synthesis of a variety of bioactive molecules, with a particularly prominent role in the development of protein kinase inhibitors.[1] The 4-amino group serves as a key nucleophile for reaction with various electrophilic partners, often heterocyclic systems, to construct the core scaffolds of these inhibitors.

General Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for the synthesis of kinase inhibitors.

Representative Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a common strategy for elaborating the 2-(difluoromethyl)pyridin-4-amine core.

-

Materials:

-

This compound

-

2,4-Dichloropyrimidine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

-

Procedure:

-

To a solution of this compound in DMF, add DIPEA to neutralize the hydrochloride and liberate the free amine.

-

Add 2,4-dichloropyrimidine to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-(2-(difluoromethyl)pyridin-4-yl)pyrimidin-4-amine derivative.

-

This intermediate can then be further functionalized at the remaining chloro-position of the pyrimidine ring through subsequent reactions like Suzuki couplings or further SNAr reactions to generate a library of potential kinase inhibitors.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

The proton of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.

-

The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns. The proton at the 3-position would likely be a singlet or a small doublet, the proton at the 5-position a doublet, and the proton at the 6-position a doublet.

-

The protons of the amine group may appear as a broad singlet.

-

In the hydrochloride salt, the amine and pyridine nitrogen protons may be broadened and shifted downfield.

¹³C NMR:

-

The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

The carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the electron-withdrawing difluoromethyl group and the electron-donating amino group.

¹⁹F NMR:

-

The two fluorine atoms of the difluoromethyl group are expected to give a doublet due to coupling with the proton.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₆H₆F₂N₂) and potentially a fragment corresponding to the loss of the difluoromethyl group.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and the difluoromethyl group, C=C and C=N stretching vibrations for the pyridine ring, and C-F stretching vibrations.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

This compound is a valuable and versatile building block for drug discovery and development. Its unique electronic properties, conferred by the difluoromethyl group, make it an attractive component for the design of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic accessibility of this compound, coupled with its predictable reactivity, allows for its efficient incorporation into complex molecular architectures. As the demand for targeted and effective therapies continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

Sources

molecular structure and conformation of 2-(Difluoromethyl)pyridin-4-amine

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Difluoromethyl)pyridin-4-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, serves as a valuable bioisostere for hydroxyl and thiol moieties, making difluoromethylated heterocycles, such as 2-(Difluoromethyl)pyridin-4-amine, highly sought-after building blocks in drug discovery.[1][2][3] This guide provides a comprehensive technical overview of the methodologies required to elucidate the three-dimensional structure and conformational preferences of 2-(Difluoromethyl)pyridin-4-amine. We will explore a synergistic approach that leverages advanced spectroscopic techniques and robust computational modeling to provide a holistic understanding of this molecule's structural landscape. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and similar fluorinated scaffolds.

Introduction: The Significance of 2-(Difluoromethyl)pyridin-4-amine in Drug Design

The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical research, forming the core of numerous bioactive compounds.[2][4] Its functionalization with fluorine-containing groups has become a powerful strategy to modulate key drug-like properties. The difluoromethyl (-CHF₂) group is particularly noteworthy due to its unique electronic properties and ability to act as a hydrogen bond donor.[3]

The precise spatial arrangement of the difluoromethyl group relative to the pyridine ring and the 4-amino substituent is critical for molecular recognition and biological activity. Understanding the preferred conformations and the rotational energy barrier of the C-C bond between the pyridine ring and the -CHF₂ group is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide outlines a robust, multi-technique workflow to comprehensively define the molecular architecture of 2-(Difluoromethyl)pyridin-4-amine.

Elucidating the Molecular Structure: A Combined Spectroscopic and Computational Approach

A definitive structural elucidation relies on the integration of data from multiple analytical techniques. While single-crystal X-ray diffraction remains the gold standard for solid-state structure determination, its feasibility is contingent on obtaining suitable crystals. Therefore, a combination of spectroscopy and computational chemistry is often the most practical and comprehensive approach for molecules like 2-(Difluoromethyl)pyridin-4-amine.

Spectroscopic Characterization

Spectroscopic analysis provides foundational information about the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure of organic molecules. For 2-(Difluoromethyl)pyridin-4-amine, a suite of NMR experiments is recommended.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Structural Insights |

| ¹H | 6.5 - 8.0 | Triplet (t) | JH-F ≈ 56 Hz | Proton of the -CHF₂ group, shows characteristic coupling to the two fluorine atoms. |

| ¹H | 6.0 - 7.5 | Various | - | Aromatic protons on the pyridine ring and the amine protons. Their specific shifts are sensitive to the electronic environment. |

| ¹³C | 110 - 120 | Triplet (t) | JC-F ≈ 240 Hz | Carbon of the -CHF₂ group, with a large one-bond coupling to fluorine. |

| ¹³C | 100 - 160 | Various | - | Carbons of the pyridine ring. |

| ¹⁹F | -90 to -130 | Doublet (d) | JF-H ≈ 56 Hz | Fluorine atoms of the -CHF₂ group, coupled to the single proton. |

Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of 2-(Difluoromethyl)pyridin-4-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR : Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A more concentrated sample (20-50 mg) and a greater number of scans may be necessary to achieve a good signal-to-noise ratio.

-

¹⁹F NMR : Acquire a one-dimensional ¹⁹F spectrum. This is a highly sensitive nucleus and provides direct information on the fluorine environment.

-

2D NMR : Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to unambiguously assign all proton and carbon signals and confirm the molecular connectivity.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy : The IR spectrum will show characteristic vibrational modes. Key expected absorptions include N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the difluoromethyl group (~3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and strong C-F stretching vibrations (~1000-1150 cm⁻¹).

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The molecule will exhibit a characteristic molecular ion peak corresponding to its exact mass.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing molecular structures and conformations.[5][6][7]

Workflow for Structural Optimization

The following diagram illustrates a typical workflow for obtaining the optimized ground-state geometry of the molecule.

Caption: Definition of the dihedral angle (τ) governing the -CHF₂ group's rotation.

Workflow for Potential Energy Surface Scan

To understand the rotational energy barrier, a potential energy surface (PES) scan is performed by systematically rotating the dihedral angle and calculating the energy at each step.

Caption: Workflow for performing a Potential Energy Surface (PES) scan.

Protocol for Conformational Analysis

-

Input Structure : Use the fully optimized ground-state structure of 2-(Difluoromethyl)pyridin-4-amine as the starting point.

-

Scan Definition : Define the dihedral angle (e.g., N1-C2-C7-H8) as the reaction coordinate.

-

PES Scan : Perform a "relaxed" PES scan. This involves fixing the defined dihedral angle at a series of values (e.g., in 10° or 15° increments from 0° to 360°) while allowing all other geometrical parameters to relax and optimize at each step.

-

Energy Profile : Plot the relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent the transition states for rotation.

-

Analysis : From the energy profile, determine the most stable conformation(s) and the height of the energy barrier to rotation. This barrier indicates how freely the difluoromethyl group can rotate at room temperature.

Conclusion: A Structurally Defined Building Block

By systematically applying the integrated methodologies outlined in this guide, researchers can develop a comprehensive and reliable model of the molecular structure and conformational dynamics of 2-(Difluoromethyl)pyridin-4-amine. This detailed structural understanding is fundamental to its application in drug discovery, enabling more accurate molecular docking studies, the rationalization of structure-activity relationships, and the design of next-generation therapeutics with enhanced potency and specificity. The principles and workflows described herein are broadly applicable to the characterization of other novel fluorinated molecules, providing a robust framework for modern chemical research.

References

-

Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]

-

PubChem. 4-(Difluoromethyl)pyridin-2-amine. Available at: [Link]

-

Islam, M. S., et al. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. ResearchGate. Available at: [Link]

-

University of Münster (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

-

PubChem. 2-Amino-4-(trifluoromethyl)pyridine. Available at: [Link]

-

Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. Available at: [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]

-

Cole, K. P., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

-

Frim, D. A., et al. (2007). Molecular modeling optimization of anticoagulant pyridine derivatives. National Institutes of Health. Available at: [Link]

-

NISHIMURA, T., & SASABE, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Kumar, S., et al. (2021). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. ChemRxiv. Available at: [Link]

-

Fathimunnisa, M., & Manikandan, H. (2018). Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethyl)pyridin-4-amine hydrochloride

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS 1890194-45-2). As a critical building block in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive but robust characterization. All protocols and interpretations are designed to be self-validating for researchers and scientists in the field.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique combination of functional groups that give rise to a distinctive spectroscopic fingerprint. The core is a pyridine ring, substituted with a primary amine at the 4-position and a difluoromethyl group at the 2-position. The hydrochloride salt form, where the basic nitrogen of the pyridine or the exocyclic amine is protonated, significantly influences the electronic environment and, consequently, the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the molecule. We will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve amine salts and the presence of exchangeable protons. Deuterium oxide (D₂O) can also be used, but will result in the exchange of the amine and ammonium protons.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

-

Acquisition Parameters : For a standard 400 MHz spectrometer, typical acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹⁹F NMR : A dedicated fluorine probe is not strictly necessary but will provide the best results. A broadband probe can also be used. A common reference for ¹⁹F NMR is CFCl₃ (freon-11) at 0 ppm.

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number and environment of the protons. The hydrochloride form will likely lead to broad signals for the amine protons due to exchange and quadrupolar effects.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Pyridine-H3 | ~6.8-7.0 | d | J ≈ 7-8 | Ortho-coupled to H5. Shifted downfield due to the electron-withdrawing nature of the adjacent CHF₂ group. |

| Pyridine-H5 | ~7.8-8.0 | dd | J ≈ 7-8, J ≈ 2 | Coupled to H3 and H6. |

| Pyridine-H6 | ~8.3-8.5 | d | J ≈ 2 | Coupled to H5. Shifted downfield due to proximity to the protonated ring nitrogen. |

| -CHF₂ | ~6.5-7.5 | t | ²JH-F ≈ 50-60 | The triplet arises from coupling to the two equivalent fluorine atoms. The chemical shift is significantly downfield due to the electronegativity of the fluorine atoms. |

| -NH₂ / -NH₃⁺ | ~7.0-9.0 | br s | - | Broad signal due to proton exchange and quadrupolar broadening from the nitrogen atom. The exact chemical shift is highly dependent on concentration and residual water content. |

Rationale: The chemical shifts are estimated based on data for 4-aminopyridine and the known deshielding effects of a difluoromethyl group. Protonation of the pyridine nitrogen will cause a general downfield shift of the ring protons. The use of D₂O would lead to the disappearance of the NH₂/NH₃⁺ signal, which can be a useful diagnostic experiment.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C2 | ~155-160 | t | ¹JC-F ≈ 230-240 Hz |

| C3 | ~110-115 | t | ³JC-F ≈ 4-6 Hz |

| C4 | ~150-155 | s | - |

| C5 | ~115-120 | d | ⁴JC-F ≈ 1-2 Hz |

| C6 | ~145-150 | s | - |

| -CHF₂ | ~110-120 | t | ¹JC-F ≈ 230-250 Hz |

Rationale: The predicted chemical shifts are based on known values for substituted pyridines.[2][3][4] The difluoromethyl group's strong electron-withdrawing nature and the large one- and two-bond C-F coupling constants are key diagnostic features.[5] The protonation of the amine will generally lead to a downfield shift of the attached and adjacent carbons.[6]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing molecules.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| -CHF₂ | -110 to -130 | d | ²JF-H ≈ 50-60 | The doublet arises from coupling to the single proton of the difluoromethyl group. The chemical shift is in the typical range for Ar-CHF₂ moieties.[7][8] |

Rationale: The chemical shift of the difluoromethyl group is influenced by the electronic properties of the pyridine ring.[9][10][11] The doublet multiplicity is a clear indicator of the CHF₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of the hydrochloride salt will be markedly different from that of the free base.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation : For solid samples, the most common method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Caption: Workflow for IR data acquisition and analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200-2500 | N-H stretch (ammonium salt) | Strong, Broad | This broad and complex region is highly characteristic of amine hydrochlorides and is due to the stretching of the N-H bonds in the protonated amine/pyridine.[12][13][14][15][16] |

| 1650-1600 | N-H bend (primary amine) | Medium-Strong | The scissoring vibration of the primary amine group. |

| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong | Characteristic vibrations of the pyridine ring. |

| 1300-1000 | C-F stretch | Strong | The C-F stretching vibrations of the difluoromethyl group are expected to be strong and fall in this region. |

Rationale: The most telling feature will be the broad absorption in the high-frequency region, confirming the presence of the hydrochloride salt.[12][15] The IR spectrum of the free base, 4-aminopyridine, shows distinct N-H stretching bands around 3436 and 3303 cm⁻¹, which will be absent in the salt form.[17][18][19][20][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method : Electrospray ionization (ESI) is the preferred method for polar and salt-like molecules such as this one. It will likely produce a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.

-

Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation : Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural information.

Predicted Mass Spectrum

-

Parent Ion : In positive mode ESI-MS, the base peak is expected to be the protonated molecule corresponding to the free base, [C₆H₆F₂N₂ + H]⁺, with a calculated m/z of 145.0577. The high-resolution mass measurement should be within 5 ppm of this value.

-

Key Fragmentation Pathways :

-

Loss of HF: A common fragmentation pathway for fluorinated compounds.

-

Loss of the difluoromethyl radical: Cleavage of the C-C bond between the pyridine ring and the CHF₂ group.

-

Ring fragmentation of the pyridine core.

-

The fragmentation pattern of 4-aminopyridine shows a molecular ion at m/z 94 and key fragments at m/z 67 (loss of HCN) and m/z 40.[22][23] Similar fragmentation of the pyridine core can be expected for the target molecule.

Conclusion

The spectroscopic characterization of this compound is defined by the interplay of its functional groups: the 4-aminopyridine core, the 2-difluoromethyl substituent, and the hydrochloride salt form. This guide provides a comprehensive, albeit predictive, framework for acquiring and interpreting the NMR, IR, and MS data for this compound. By understanding the expected spectral features and the reasoning behind them, researchers can confidently verify the structure and purity of this important chemical entity.

References

-

Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.

-

Udhayakala, P., et al. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). ResearchGate.

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine.

-

ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 13C NMR spectrum.

-

ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

-

Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2005). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate.

-

Wang, J., et al. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Chinese Journal of Chemical Physics.

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry.

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c).

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.

-

Chenon, B., & Sandorfy, C. (1958). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate.

-

ChemicalBook. (n.d.). 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum.

-

ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) IR Spectrum.

-

ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) MS spectrum.

-

ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum.

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook.

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate.

-

ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate.

-

Wang, J., et al. (2018). Microwave spectroscopy of 2-(trifluoromethyl)pyridine⋯water complex: Molecular structure and hydrogen bond. The Journal of Chemical Physics.

-

National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.

-

Ivorra, J. L., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar.

-

Caggiano, A. O., et al. (2014). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Frontiers in Neurology.

-

Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.

-

Dolbier, W. R., et al. (2011). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate.

-

ChemicalBook. (n.d.). 4-Dimethylaminopyridine(1122-58-3) 13C NMR spectrum.

-

Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

-

Penner, P., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.

-

Ivorra, J. L., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). SciSpace.

-

Isherwood, M. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4).

-

Penner, P., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.

-

LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362).

-

Edgar, M. (2016). 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine (Weaver_13C_XAABB_SpinSystem_Final_01). ResearchGate.

-

Widdifield, C. M., et al. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: Refinement of hydrogen-bonded proton positions using experiment and theory. Physical Chemistry Chemical Physics.

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem.

-

ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt).

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

-

ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 13C NMR spectrum.

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A reducing-difference IR-spectral study of 4-aminopyridine | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 4-Aminopyridine(504-24-5) IR Spectrum [chemicalbook.com]

- 21. 4-Aminopyridine [webbook.nist.gov]

- 22. 4-Aminopyridine(504-24-5) MS spectrum [chemicalbook.com]

- 23. 4-Aminopyridine [webbook.nist.gov]

A Technical Guide to the Solubility and Stability of 2-(Difluoromethyl)pyridin-4-amine Hydrochloride

This in-depth technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(Difluoromethyl)pyridin-4-amine hydrochloride (CAS: 1890194-45-2), a pyridine derivative of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction

This compound is a heterocyclic amine salt with the molecular formula C₆H₇ClF₂N₂ and a molecular weight of 180.58 g/mol .[1] As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical attributes that influence bioavailability, formulation development, storage conditions, and ultimately, the safety and efficacy of a potential drug product.

This guide will detail the strategic approach and experimental protocols necessary to build a robust physicochemical profile of this compound, emphasizing the causality behind experimental choices and the importance of self-validating systems.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and bioavailability. For an amine hydrochloride salt, solubility is intrinsically linked to the pH of the aqueous medium. As a salt of a weak base, this compound is expected to exhibit higher solubility in acidic to neutral pH, where the amine remains protonated.[2]

Equilibrium Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[3] This method measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to cover a physiologically relevant range.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a suitable mobile phase.[3]

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[3]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[3]

Causality of Experimental Choices:

-

pH Range: The selected pH range is critical for understanding how the solubility will behave in different parts of the gastrointestinal tract.

-

Temperature Control: Temperature is maintained to mimic physiological conditions and to ensure the thermodynamic consistency of the measurement.

-

Equilibration Time: Sufficient time is necessary to ensure that the measured concentration represents the true equilibrium solubility and not a transient state.

-

HPLC Quantification: HPLC provides a specific and sensitive method for quantifying the analyte, free from interference from potential impurities or excipients.[4][5]

Data Presentation:

| pH | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | 25 | Hypothetical Data |

| 4.0 | 25 | Hypothetical Data |

| 6.8 | 25 | Hypothetical Data |

| 7.4 | 25 | Hypothetical Data |

| 9.0 | 25 | Hypothetical Data |

| 2.0 | 37 | Hypothetical Data |

| 4.0 | 37 | Hypothetical Data |

| 6.8 | 37 | Hypothetical Data |

| 7.4 | 37 | Hypothetical Data |

| 9.0 | 37 | Hypothetical Data |

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Understanding the intrinsic stability of a drug candidate is crucial for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions.[6] Forced degradation studies, or stress testing, are employed to accelerate the degradation of the compound under conditions more severe than those it would typically encounter.[7] The development of a stability-indicating analytical method (SIAM) is a primary objective of these studies.[8][9] A SIAM is a validated quantitative method that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[4][5]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any stability study. Reversed-phase HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the preferred technique.[4]

Method Development Strategy:

-

Column and Mobile Phase Screening: Screen various C18 columns and mobile phase compositions (acetonitrile or methanol with buffered aqueous phases) to achieve optimal retention and peak shape for the parent compound.

-

Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (see section 2.2) to evaluate the method's ability to separate the parent peak from all degradation products.

-

Method Optimization: Adjust mobile phase pH, gradient, and column temperature to achieve baseline separation of all relevant peaks.[9]

-

Peak Purity Analysis: Utilize a PDA detector to assess peak purity and ensure that the parent peak is free from co-eluting degradants.[4] An MS detector can provide unequivocal peak purity information and structural information about the degradants.[4]

Forced Degradation Studies

Forced degradation studies are conducted by subjecting the drug substance to various stress conditions to induce degradation.[6][7] The goal is to achieve a target degradation of 5-20%.[9]

Experimental Protocols:

-

Acidic Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Maintain the solution at room temperature or a slightly elevated temperature for a defined period.

-

Withdraw samples at various time points, neutralize with an acid, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples by HPLC, comparing them to a dark control.

-

Causality of Experimental Choices:

-

Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.[8]

-

Target Degradation: Aiming for 5-20% degradation ensures that significant degradation products are formed without completely degrading the parent compound, facilitating method development and pathway elucidation.[9]

-

Pyridine Ring Considerations: Pyridine and its derivatives can be susceptible to hydroxylation and other transformations.[10][11] The forced degradation studies will help to determine if such pathways are relevant for this specific molecule.

Data Presentation:

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | Hypothetical Data | 60 | Hypothetical Data | Hypothetical Data |

| Basic Hydrolysis | 0.1 M NaOH | Hypothetical Data | 25 | Hypothetical Data | Hypothetical Data |

| Oxidation | 3% H₂O₂ | Hypothetical Data | 25 | Hypothetical Data | Hypothetical Data |

| Thermal | Dry Heat | Hypothetical Data | 80 | Hypothetical Data | Hypothetical Data |

| Photolytic | ICH Q1B | Hypothetical Data | 25 | Hypothetical Data | Hypothetical Data |

Visualizations

Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation and Stability-Indicating Method Development

Caption: Logic Flow for Forced Degradation and SIAM Development.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a foundational activity in the early-stage development of any pharmaceutical candidate. For this compound, these studies will provide critical data to inform formulation strategies, define appropriate storage and handling procedures, and ensure the quality and safety of the molecule as it progresses through the development pipeline. The experimental frameworks provided herein are designed to be robust, scientifically sound, and aligned with regulatory expectations, forming a solid basis for a comprehensive physicochemical characterization.

References

-

What is a stability indicating method? | Peptide Testing - AmbioPharm. (n.d.). AmbioPharm. Retrieved January 5, 2026, from [Link]

-

Stability indicating assay | PPT. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 5, 2026, from [Link]

-

Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.). LCGC International. Retrieved January 5, 2026, from [Link]

-

A comprehensive review on stability indicating method development using uhplc. (2024, December 17). Preprints.org. Retrieved January 5, 2026, from [Link]

-

(PDF) Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved January 5, 2026, from [Link]

-

Forced Degradation – A Review. (2022, November 30). LinkedIn. Retrieved January 5, 2026, from [Link]

-

A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). American Society for Microbiology. Retrieved January 5, 2026, from [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 1890194-45-2 | QAD19445 [biosynth.com]

- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 5. Stability indicating assay | PPT [slideshare.net]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. ijsdr.org [ijsdr.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the 2-(Difluoromethyl)pyridin-4-amine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Potential Biological Targets for 2-(Difluoromethyl)pyridin-4-amine Derivatives

The relentless pursuit of novel therapeutic agents in medicinal chemistry hinges on the identification and optimization of molecular scaffolds that confer advantageous pharmacological properties. Among these, fluorinated heterocyclic compounds, particularly pyridine derivatives, have garnered significant attention for their prevalence in a multitude of FDA-approved drugs.[1][2][3] The strategic incorporation of fluorine into drug candidates can profoundly enhance their metabolic stability, binding affinity, and bioavailability.[2][3][4] The 2-(difluoromethyl)pyridin-4-amine scaffold, in particular, represents a privileged structural motif. The difluoromethyl group (CF2H) is a bioisostere of a hydroxyl, thiol, or N-oxide group, capable of participating in hydrogen bonding and other non-covalent interactions, while the pyridine ring provides a versatile framework for further chemical modification. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the potential biological targets for derivatives of 2-(difluoromethyl)pyridin-4-amine, underpinned by scientific rationale and actionable experimental protocols.

Part 1: Kinase Inhibition - A Prominent Avenue for Therapeutic Intervention

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, and the introduction of a difluoromethyl group can significantly enhance binding affinity and selectivity.

Scientific Rationale

The 4-amino-pyridine moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-(difluoromethyl) group can occupy a nearby hydrophobic pocket, with the fluorine atoms potentially forming favorable interactions with the protein. Furthermore, the electronic properties of the difluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing its ability to interact with the hinge region. Several studies have highlighted the potential of fluorinated pyridine derivatives as kinase inhibitors. For instance, 4-(difluoromethyl)pyridin-2-amine has been identified as a key intermediate for the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[5] Moreover, 2-difluoromethylbenzimidazole derivatives have shown promising inhibitory activity against PI3Kα.[6]

Potential Kinase Targets

Based on existing literature and the structural features of the scaffold, several kinase families represent promising targets for 2-(difluoromethyl)pyridin-4-amine derivatives:

-

Phosphoinositide 3-Kinases (PI3Ks): As mentioned, this is a well-validated target class for similar scaffolds.[5][7]

-

Receptor Tyrosine Kinases (RTKs): Many RTK inhibitors incorporate a 4-anilinopyridine or similar hinge-binding motif. Examples include inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), also known as KDR.[8]

-

Non-Receptor Tyrosine Kinases: Kinases such as those in the Src family are also potential targets.

-

Serine/Threonine Kinases: Beyond the PI3K family, other serine/threonine kinases involved in cell cycle regulation and signaling, such as CDKs and CLKs, could be targeted.[9]

Experimental Workflow for Kinase Target Validation

A systematic approach is crucial for identifying and validating kinase targets. The following workflow outlines a series of experiments, from initial screening to cellular validation.

Caption: GPCR Allosteric Modulator Workflow.

Detailed Protocol: EC50 Shift Assay

This assay is a cornerstone for confirming the allosteric nature of a hit compound. [10]

-

Reagents and Materials:

-

Cells stably expressing the GPCR of interest

-

Orthosteric agonist for the GPCR

-

Test compound (potential allosteric modulator)

-

Assay buffer

-